molecular formula C8H11FN2O3S B2388466 1-(Oxan-4-yl)pyrazole-4-sulfonyl fluoride CAS No. 2137899-77-3

1-(Oxan-4-yl)pyrazole-4-sulfonyl fluoride

Cat. No. B2388466
CAS RN: 2137899-77-3
M. Wt: 234.25
InChI Key: UOEBNDJKFPZVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Oxan-4-yl)pyrazole-4-sulfonyl fluoride” is a chemical compound with the molecular formula C8H11FN2O3S and a molecular weight of 234.25. It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(Oxan-4-yl)pyrazole-4-sulfonyl fluoride”, involves reactions of intra- and intermolecular heterocyclization . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Molecular Structure Analysis

Pyrazole derivatives have a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .


Chemical Reactions Analysis

Pyrazole derivatives are obtained by reactions of intra- and intermolecular heterocyclization . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

Mechanism of Action

While specific information on the mechanism of action of “1-(Oxan-4-yl)pyrazole-4-sulfonyl fluoride” is not available, pyrazole derivatives are known for their diverse pharmacological effects . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Future Directions

Pyrazole derivatives, including “1-(Oxan-4-yl)pyrazole-4-sulfonyl fluoride”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry . Future research may focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

properties

IUPAC Name

1-(oxan-4-yl)pyrazole-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O3S/c9-15(12,13)8-5-10-11(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEBNDJKFPZVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)pyrazole-4-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.